2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one
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Overview
Description
2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a chloromethylating agent under basic conditions. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different purine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted purines and complex organic molecules with potential biological activity.
Scientific Research Applications
2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenosine: Another purine derivative with similar structural features.
1-Methyl-7-(phenylmethyl)purin-6-one: Lacks the chlorine atom but shares the core purine structure.
7-Benzylguanine: Similar in structure but with different substituents.
Uniqueness
2-Chloro-1,7-dihydro-1-methyl-7-(phenylmethyl)-6H-purin-6-one is unique due to the presence of both the chlorine atom and the phenylmethyl group, which confer distinct chemical properties and biological activities. This combination of substituents makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11ClN4O |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-benzyl-2-chloro-1-methylpurin-6-one |
InChI |
InChI=1S/C13H11ClN4O/c1-17-12(19)10-11(16-13(17)14)15-8-18(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
FHJHVHCVYRREAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2CC3=CC=CC=C3)N=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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